molecular formula C15H12O3 B191059 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one CAS No. 13323-66-5

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

Cat. No. B191059
CAS RN: 13323-66-5
M. Wt: 240.25 g/mol
InChI Key: FGPJTMCJNPRZGF-JXMROGBWSA-N
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Description

“1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one” is a type of chalcone . Chalcones are known as benzyl acetophenone or benzylideneacetophenone or trans-1, 3-diaryl-2-propen-1-ones .


Synthesis Analysis

The synthesis of this compound involves the benzoylation of ortho-hydroxyacetophenone in pyridine . The yield of the synthesis process was 88.16%, and the product had a greenish-yellow color .


Molecular Structure Analysis

The molecular structure of this compound was confirmed through quantum chemical studies . The IR (KBr) ν max (cm −1 ) values were: 3226 (–OH), 1692 (C=O), 1636 (C=C, aliphatic), 1562 (C=C, aromatic) . The 1 HNMR (400 MHz, CDCl 3 ) values were: 5.78 (Ar-OH), 7.6–8.36 (Ar-H), 3.8 (HC=CH) .


Chemical Reactions Analysis

The compound has been studied for its potential inhibiting properties against SARS-CoV-2 . The results of molecular docking of prepared 2-hydroxychalcones against SARS-CoV-2 (7BQY) main protease disclosed their inhibition .


Physical And Chemical Properties Analysis

The compound has a greenish-yellow color and a melting point of 129 °C . Its mass (m/z) is 240.96 (240.26), and it contains 74% carbon .

Scientific Research Applications

Polarographic Studies

  • The reduction of isomers of 1-(2-hydroxyphenyl)-3-[2(3 or 4)-pyridyl]-2-propen-1-ones, including 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, was investigated using classical polarography. This study provided insights into the electrochemical behavior and reduction paths of these compounds (Butkiewicz, 1972).

Dielectric and Thermal Properties

  • The dielectric and thermal properties of a polymer synthesized from 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one, a compound closely related to 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, were explored. This research highlights the compound's potential in material science applications (Çelik & Coskun, 2018).

Electronic Properties and Chemical Reactivity

  • A study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a derivative of 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, provided insights into its geometrical entities, electronic properties, and chemical reactivity. This research is vital for understanding the molecular structure and reactivity of such compounds (Adole et al., 2020).

Antibacterial Activity

  • The synthesis and characterization of metal complexes with 1-(2-hydroxyphenyl)-3-phenyl-2-propen-1-one, and their antibacterial activity were examined. This study underscores the potential of such compounds in developing new antibacterial agents (Tharmaraj et al., 2009).

Optical Properties

  • Research on the synthesis, characterization, and optical properties of 2'-aminochalcones derived from (E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, a compound related to 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, provided valuable information on their potential in optoelectronics and photonics applications (Sulpizio et al., 2016).

Chemical and Antibacterial Activities

  • A study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, closely related to the compound , using density functional theory, revealed insights into its chemical reactivity and antibacterial potential, particularly against Staphylococcus aureus (Deghady et al., 2021).

Corrosion Inhibition

  • Chalcone derivatives including 3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one were studied for their potential as corrosion inhibitors of aluminum in hydrochloric acid solutions. This research opens avenues for industrial applications in corrosion prevention (Fouda et al., 2014).

Future Directions

The compound and its derivatives have shown potential as inhibitors against SARS-CoV-2 . This suggests that they could be further studied for their potential applications in the treatment of COVID-19 .

properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,16-17H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPJTMCJNPRZGF-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Maybridge MSDS]
Record name 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
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Product Name

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

CAS RN

13323-66-5
Record name 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Sakagami, Y Masuda, M Tomomura… - Anticancer …, 2017 - ar.iiarjournals.org
Background: Fifteen chalcones were subjected to quantitative structure–activity relationship (QSAR) analysis based on their cytotoxicity and tumor specificity, in order to find their new …
Number of citations: 22 ar.iiarjournals.org

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